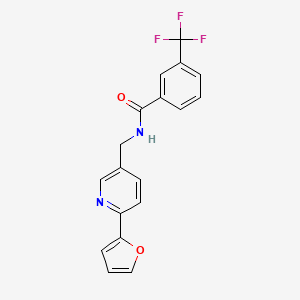

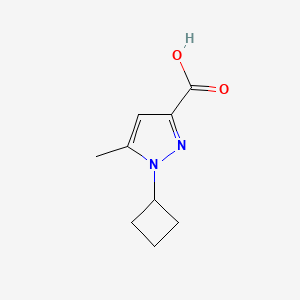

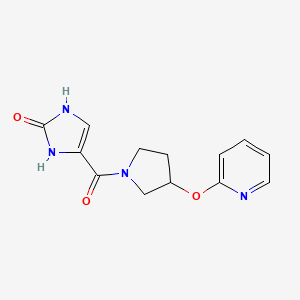

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

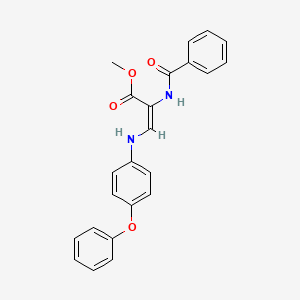

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid (CBMP) is a cyclic organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered aromatic ring consisting of three carbon atoms and two nitrogen atoms. CBMP has been studied for its ability to interact with proteins, as well as its potential to act as an inhibitor of enzymes.

Aplicaciones Científicas De Investigación

Structural and Spectral Investigations

Research has focused on the experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies include characterizations by NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, providing valuable insights into the structure and properties of similar compounds (Viveka et al., 2016).

Reactions and Synthesis

The compound has been used in the study of reactions like ester and formyl group competition in cyclobutene electrocyclic reactions. Such studies help in understanding the reaction mechanisms and predicting outcomes in organic synthesis (Niwayama & Houk, 1992).

Coordination Chemistry

Pyrazole-dicarboxylate acid derivatives are utilized in coordination chemistry, particularly in synthesizing and studying mononuclear CuII/CoII coordination complexes. These studies contribute to the development of new materials with potential applications in catalysis and materials science (Radi et al., 2015).

Development of Novel Compounds

Research includes synthesizing new pyrazole derivatives for potential applications in various fields, such as antimicrobial and antioxidant activities. These efforts are crucial for developing new therapeutic agents (Umesha et al., 2009).

Catalysis and Medicinal Chemistry

The compound is instrumental in creating polychelated ligands for use in medicinal chemistry and metal complex catalysis. This is part of broader research aiming to develop novel ligands based on pyrazole carboxylic acids (Dalinger et al., 2020).

Corrosion Inhibition

Pyrazole derivatives, closely related to the compound , have been evaluated as corrosion inhibitors for steel in acidic environments, which is significant for industrial applications (Herrag et al., 2007).

Propiedades

IUPAC Name |

1-cyclobutyl-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-5-8(9(12)13)10-11(6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDSVEAFVUGTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

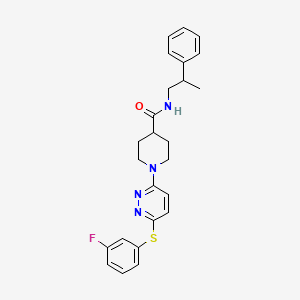

![1-Cyclopropylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B2807028.png)

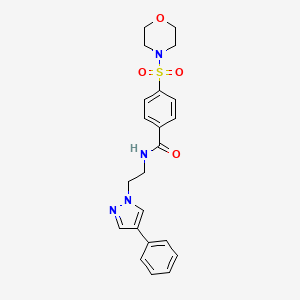

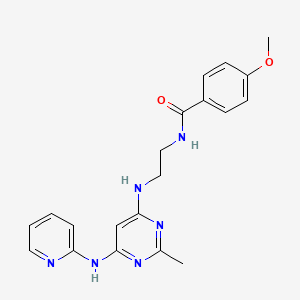

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2807031.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B2807046.png)